H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Overview
Description
The compound “6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid” is a highly complex organic molecule. Compounds of this nature often exhibit unique biochemical properties and are of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise reaction conditions. Common methods may include:
Peptide Synthesis: Given the presence of multiple amino groups, peptide synthesis techniques might be employed.
Protecting Groups: Use of protecting groups to prevent unwanted reactions at specific sites.
Coupling Reactions: Employing coupling reagents like EDCI or DCC to form amide bonds.
Industrial Production Methods
Industrial production of such compounds often involves:
Automated Peptide Synthesizers: For large-scale synthesis.
Purification Techniques: Such as HPLC (High-Performance Liquid Chromatography) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering its functional groups.
Substitution Reactions: Possible substitution at amino or hydroxyl groups.
Hydrolysis: Breaking down the compound into smaller units under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymatic or metal catalysts to facilitate specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a wide range of applications, including:
Biochemistry: Studying protein interactions and enzyme functions.
Medicine: Potential therapeutic uses, such as in drug development.
Industrial Chemistry: Use as a building block for more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.
Comparison with Similar Compounds
Similar Compounds
Peptides: Other peptides with similar amino acid sequences.
Proteins: Larger proteins that share functional groups or structural motifs.
Uniqueness
This compound’s uniqueness might lie in its specific sequence of amino acids and the presence of unique functional groups, which could confer distinct biochemical properties.
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATOURFPKKEISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H103N17O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390960 | |
Record name | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105802-84-4 | |
Record name | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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